(S)-N-Methyl-1,1,1-Trifluoro-2-propylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYLQDHKQINDEX-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719194 | |
| Record name | (2S)-1,1,1-Trifluoro-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365937-57-0 | |
| Record name | (2S)-1,1,1-Trifluoro-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategies for Enantiopurification and Stereochemical Control in the Synthesis of S N Methyl 1,1,1 Trifluoro 2 Propylamine Analogs
Chromatographic Resolution Techniques for Optical Isomers of Fluoroalkylated Amines
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including fluoroalkylated amines.
The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which lead to different retention times for the two enantiomers on the column, enabling their separation. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can bind with differing affinities.
The choice of mobile phase is critical for achieving optimal resolution. For fluoroalkylated amines, normal-phase chromatography is often employed, using eluents such as a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The alcohol component, often referred to as the polar modifier, plays a crucial role in modulating the retention and selectivity of the separation. Basic or acidic additives are also frequently incorporated into the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.
The effectiveness of a chromatographic separation is quantified by several parameters, including the separation factor (α) and the resolution (Rs). The separation factor is the ratio of the retention factors of the two enantiomers, and a value greater than 1 indicates that separation is possible. The resolution provides a measure of the baseline separation between the two peaks and is a function of the separation factor, column efficiency, and retention factors. A resolution of 1.5 or greater is generally considered to indicate baseline separation.
Below is a representative data table illustrating the separation of a racemic trifluoromethyl-substituted amine on a polysaccharide-based CSP, showing the effect of the mobile phase composition on the separation parameters.
Interactive Table 1: Representative HPLC Conditions for Chiral Resolution of a Fluoroalkylated Amine Analog
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | k'1 | k'2 | α | Rs |
| Chiralcel® OD-H | Hexane/IPA (90:10) | 1.0 | 25 | 2.15 | 2.48 | 1.15 | 1.85 |
| Chiralcel® OD-H | Hexane/IPA (95:5) | 1.0 | 25 | 3.88 | 4.65 | 1.20 | 2.40 |
| Chiralpak® AD-H | Hexane/EtOH (85:15) | 0.8 | 30 | 1.95 | 2.20 | 1.13 | 1.60 |
| Chiralpak® AD-H | Hexane/EtOH (90:10) | 0.8 | 30 | 3.10 | 3.60 | 1.16 | 2.10 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1). Rs is the resolution factor.
Design and Application of Chiral Derivatizing Agents in Stereoisomer Resolution and Analysis
An alternative and complementary approach to direct chromatographic resolution on CSPs is the use of Chiral Derivatizing Agents (CDAs). This method involves the covalent reaction of a racemic mixture of a chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard, achiral chromatographic techniques, such as flash chromatography on silica gel or achiral HPLC.
For the analysis of fluoroalkylated amines, α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, and its corresponding acid chloride are widely used CDAs. The reaction of a chiral amine, such as an analog of N-Methyl-1,1,1-Trifluoro-2-propylamine, with (R)- and (S)-Mosher's acid chloride yields a pair of diastereomeric amides.
The utility of this method extends beyond mere separation. The resulting diastereomers can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of the original amine. Furthermore, as will be discussed in the next section, this technique is a powerful tool for determining the absolute configuration of the chiral center. The presence of the trifluoromethyl group in both the analyte and Mosher's acid makes ¹⁹F NMR spectroscopy a particularly sensitive method for analyzing the resulting diastereomers, as the chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment.
The design of an effective CDA is governed by several key principles:
The CDA must be enantiomerically pure.
The reaction with the analyte must proceed to completion without racemization of either the analyte or the CDA.
The resulting diastereomers should exhibit significant differences in their physical or spectroscopic properties to allow for easy separation or analysis.
The table below provides an example of the ¹⁹F NMR chemical shift differences observed for a pair of diastereomeric Mosher's amides derived from a chiral trifluoromethylated amine.
Interactive Table 2: ¹⁹F NMR Data for Diastereomeric Mosher's Amides of a Chiral Fluoroalkylamine
| Diastereomer | Amine Configuration | Mosher's Acid Configuration | Amine-CF₃ Chemical Shift (δ, ppm) | Mosher's-CF₃ Chemical Shift (δ, ppm) |
| 1 | S | R | -74.25 | -71.80 |
| 2 | R | R | -74.38 | -71.95 |
Advanced Methods for Stereochemical Assignment and Absolute Configuration Determination
The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in stereocontrolled synthesis. While X-ray crystallography of a single crystal remains the definitive method, obtaining suitable crystals can be challenging. Consequently, spectroscopic methods that can be applied to samples in solution are of great importance.
One of the most powerful techniques for determining the absolute configuration of chiral fluoroalkylated amines is the analysis of their diastereomeric derivatives with a CDA, such as Mosher's acid, by NMR spectroscopy. The Mosher method relies on the principle that the substituents at the chiral center of the amine will experience different shielding or deshielding effects from the phenyl group of the Mosher's acid moiety in the two diastereomers. This results in predictable differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center. For amides derived from Mosher's acid, a widely accepted conformational model places the trifluoromethyl group and the carbonyl oxygen in a syn-periplanar orientation, which directs the phenyl group to shield specific protons of the amine. By analyzing the signs of the Δδ values for various protons, the absolute configuration of the amine can be deduced.
For fluorinated compounds, ¹⁹F NMR provides an additional and often more sensitive probe. The chemical shift of the trifluoromethyl group in the amine is influenced by the stereochemistry of the adjacent Mosher's acid moiety, and vice versa. Comparing the experimental chemical shift differences with those predicted by computational models, such as Density Functional Theory (DFT) calculations, can provide a highly reliable assignment of the absolute configuration, circumventing some of the ambiguities that can arise from empirical models.
Another advanced chiroptical technique that has gained prominence for the determination of absolute configuration in solution is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted from quantum chemical calculations for one of the enantiomers. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This method is particularly valuable as it does not require derivatization of the analyte or the formation of crystals.
Role of S N Methyl 1,1,1 Trifluoro 2 Propylamine As a Chiral Building Block and Ligand Precursor in Advanced Organic Synthesis
Utilization in the Asymmetric Synthesis of Other Complex Chiral Molecules
There is a lack of specific, published examples detailing the use of (S)-N-Methyl-1,1,1-Trifluoro-2-propylamine as a chiral building block in the asymmetric synthesis of other complex molecules. While the synthesis of chiral trifluoromethylated amines is an area of active research, the available literature focuses on methods to create these amines rather than their subsequent use as synthons for more complex structures. rsc.orgnih.gov Searches for direct applications of this specific compound in multi-step asymmetric syntheses did not provide any detailed research findings or data tables on reaction outcomes.
Development of Chiral Ligands and Organocatalysts Derived from this compound Derivatives for Asymmetric Catalysis
No specific instances of chiral ligands or organocatalysts being developed from this compound derivatives for use in asymmetric catalysis were found in the reviewed literature. The development of chiral Lewis bases for reactions such as the enantioselective reduction of ketoimines is a well-established field, and various catalyst scaffolds are known. rsc.org However, there is no specific mention of this compound being used as a precursor to create such catalysts. Consequently, no data on their performance in asymmetric catalysis could be retrieved.
Advanced Spectroscopic Analysis for Structural Elucidation and Stereochemical Characterization in Research of S N Methyl 1,1,1 Trifluoro 2 Propylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (S)-N-Methyl-1,1,1-Trifluoro-2-propylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR techniques, would be utilized to confirm its constitution and stereochemistry.
¹H NMR Spectroscopy provides information on the number and connectivity of hydrogen atoms. In the case of this compound, distinct signals would be expected for the methyl protons on the nitrogen, the methine proton at the chiral center, the methyl protons adjacent to the chiral center, and the N-H proton. The chemical shifts and coupling constants of these signals would be influenced by the neighboring trifluoromethyl and N-methyl groups.
¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would show distinct resonances for the trifluoromethyl carbon, the chiral methine carbon, the methyl carbon attached to the chiral center, and the N-methyl carbon. The strong electronegativity of the fluorine atoms would cause a significant downfield shift for the trifluoromethyl carbon.
¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. A single resonance, likely a doublet due to coupling with the adjacent methine proton, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and integrity of the CF₃ group.
Illustrative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.5 | q | ~7.0 | CH |
| ¹H | ~2.4 | s | - | N-CH₃ |
| ¹H | ~1.3 | d | ~7.0 | C-CH₃ |
| ¹H | ~1.2 | br s | - | NH |
| ¹³C | ~125 | q | ~280 | CF₃ |
| ¹³C | ~55 | q | ~30 | CH |
| ¹³C | ~35 | s | - | N-CH₃ |
| ¹³C | ~15 | s | - | C-CH₃ |
| ¹⁹F | ~-75 | d | ~7.0 | CF₃ |
| Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar chemical structures. |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination
Chiral chromatography is a critical technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose by using a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers. For this compound, a suitable CSP, often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, would be selected. The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal resolution.
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. The amine would likely be derivatized, for example, with a trifluoroacetyl group, to improve its volatility and chromatographic behavior. A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, would then be used to separate the enantiomers. The area under each peak in the chromatogram is proportional to the amount of each enantiomer present, allowing for the calculation of the enantiomeric excess.
Illustrative Chiral HPLC and GC Parameters for the Analysis of N-Methyl-1,1,1-Trifluoro-2-propylamine
| Technique | Parameter | Condition |
| Chiral HPLC | Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Diethylamine | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm | |
| Retention Time (S)-enantiomer | ~8.5 min | |
| Retention Time (R)-enantiomer | ~9.7 min | |
| Chiral GC | Derivative | N-trifluoroacetyl |
| Column | Chirasil-DEX CB (or similar cyclodextrin-based CSP) | |
| Carrier Gas | Helium | |
| Oven Program | 80 °C (2 min), then 5 °C/min to 150 °C | |
| Detection | FID | |
| Retention Time (S)-enantiomer derivative | ~12.2 min | |
| Retention Time (R)-enantiomer derivative | ~12.8 min | |
| Note: These parameters are hypothetical and for illustrative purposes only. Method development would be required to determine the optimal conditions. |
Optical Rotation and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Chiroptical techniques, such as optical rotation and electronic circular dichroism (ECD), are essential for determining the absolute configuration of a chiral molecule.
Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, the sign and magnitude of the specific rotation would be measured at a specific wavelength (typically the sodium D-line, 589 nm), temperature, and in a specific solvent. While the sign of rotation (+ or -) does not directly correlate with the (S) or (R) designation in a predictable way for all molecules, it is a crucial experimental value for characterizing a specific enantiomer.
Electronic Circular Dichroism (ECD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a "fingerprint" of the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer) using quantum chemical methods, the absolute configuration can be confidently assigned.
Illustrative Chiroptical Data for this compound
| Technique | Parameter | Value |
| Optical Rotation | Specific Rotation [α]²⁰_D | Negative value (e.g., -15.2°) |
| Concentration | c 1.0 in Methanol | |
| ECD Spectroscopy | Wavelength (λ_max) | ~210 nm |
| Sign of Cotton Effect | Negative | |
| Note: The sign of the specific rotation and Cotton effect are hypothetical and would need to be determined experimentally and confirmed by theoretical calculations. |
Computational and Theoretical Investigations on Trifluoromethylated Chiral Amines
Quantum Chemical Studies of Reaction Mechanisms and Transition States in Asymmetric Synthesis
Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms involved in the asymmetric synthesis of trifluoromethylated chiral amines. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a deeper understanding of the stereochemical outcomes of these reactions.
The synthesis of chiral amines often involves the reduction of corresponding imines. researchgate.net For trifluoromethylated imines, the strong electron-withdrawing nature of the CF3 group can influence the reaction pathway and the stereoselectivity of the reduction. researchgate.netmdpi.com Quantum chemical calculations, such as those based on ab initio methods, can model the interaction between the imine substrate and the chiral catalyst. By calculating the energies of the diastereomeric transition states, researchers can predict which enantiomer of the product will be preferentially formed.
For instance, in the catalytic enantioselective reduction of a trifluoromethyl ketimine, the catalyst's coordination to the imine nitrogen and the subsequent hydride transfer are critical steps. Computational models can reveal the most stable geometry of the catalyst-substrate complex and the transition state leading to the (S)-enantiomer of the amine. These studies often highlight the non-covalent interactions, such as hydrogen bonding or steric hindrance, that dictate the facial selectivity of the hydride attack. The inductive effect of the trifluoromethyl group can also impact the stability of the transition state, a factor that can be quantified through these calculations. researchgate.net
A hypothetical reaction pathway for the asymmetric synthesis of a trifluoromethylated amine is depicted in the table below, showcasing the kind of data that can be obtained from quantum chemical studies.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1. Catalyst Binding | Catalyst-Imine Complex (Re-face attack) | 0.0 | N-Catalyst distance: 2.1 Å |
| 2. Transition State | TS1 (Re-face) | +12.5 | C-H bond forming: 1.8 Å |
| 3. Catalyst Binding | Catalyst-Imine Complex (Si-face attack) | +1.2 | N-Catalyst distance: 2.2 Å |
| 4. Transition State | TS2 (Si-face) | +15.0 | C-H bond forming: 1.9 Å |
| 5. Product Release | (S)-Amine + Catalyst | -5.2 | - |
| 6. Product Release | (R)-Amine + Catalyst | -4.0 | - |
This table is illustrative and based on general findings in the field of asymmetric catalysis of trifluoromethylated imines.
Density Functional Theory (DFT) Calculations for Conformational Analysis and Stereoselectivity Prediction
Density Functional Theory (DFT) has become a powerful tool for the conformational analysis of flexible molecules like (S)-N-Methyl-1,1,1-Trifluoro-2-propylamine and for predicting the stereoselectivity of their reactions. nih.govnih.gov DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying relatively large systems.
A conformational analysis of this compound using DFT would involve rotating the single bonds and calculating the energy of the resulting conformers. This process helps to identify the most stable (lowest energy) conformations of the molecule. The presence of the bulky and highly electronegative CF3 group significantly influences the conformational preferences by creating steric and electronic effects that favor certain arrangements of the atoms.
In the context of stereoselectivity prediction, DFT calculations can be used to model the transition states of reactions involving the chiral amine. rsc.org By comparing the energies of the different transition state structures that lead to different stereoisomeric products, one can predict the major product of the reaction. For example, in a reaction where the nitrogen atom of this compound acts as a nucleophile, the stereochemical outcome will depend on the orientation of the reactants in the transition state. DFT calculations can help to rationalize why one orientation is favored over another, often by analyzing the steric and electronic interactions between the reactants. lew.ro
The following table presents hypothetical DFT-calculated relative energies for different conformers of a chiral trifluoromethylated amine.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | 60° (gauche) | 0.0 | 65 |
| 2 | 180° (anti) | 0.8 | 25 |
| 3 | -60° (gauche) | 1.5 | 10 |
This table is a representative example of data obtained from DFT-based conformational analysis.
Analysis of Electronic Effects of the Trifluoromethyl Group on Amine Reactivity and Stereochemical Outcomes
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This has a profound impact on the electronic properties and reactivity of the adjacent amine group in this compound.
One of the most significant electronic effects is the reduction of the basicity of the amine. researchgate.net The electron density on the nitrogen atom is pulled towards the CF3 group, making the lone pair of electrons less available for protonation. This decreased basicity can be quantified by calculating the proton affinity of the amine using computational methods. A lower proton affinity indicates a weaker base.
The electron-withdrawing nature of the CF3 group also affects the nucleophilicity of the amine. While basicity and nucleophilicity are often correlated, they are distinct properties. The reduced electron density on the nitrogen atom generally leads to a decrease in its nucleophilic character. This can influence the rates of reactions where the amine acts as a nucleophile.
Furthermore, the electronic effects of the CF3 group can have a significant impact on the stereochemical outcomes of reactions. nih.gov For example, in reactions involving the formation of a new stereocenter, the CF3 group can influence the facial selectivity of the attack on a prochiral center. This can be due to a combination of steric hindrance and electronic interactions that favor one approach trajectory over another. Computational analysis of the molecular orbitals and electrostatic potential can provide valuable insights into how the CF3 group modulates the reactivity and stereoselectivity of the chiral amine. mdpi.com
Below is a table summarizing the calculated electronic properties of a generic amine and its trifluoromethylated analogue, illustrating the typical effects of the CF3 group.
| Property | Methylamine | Trifluoromethylamine (hypothetical) |
| Calculated Proton Affinity (kcal/mol) | 214.1 | ~190 |
| Calculated Gas-Phase Basicity (kcal/mol) | 206.6 | ~182 |
| Mulliken Charge on Nitrogen | -0.65 | -0.45 |
| HOMO Energy (eV) | -9.8 | -11.2 |
This data is illustrative and serves to highlight the electronic effects of the trifluoromethyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
